molecular formula C10H7BrN2O B1332523 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 350997-68-1

3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1332523
CAS No.: 350997-68-1
M. Wt: 251.08 g/mol
InChI Key: TZBVFXKYORIJSU-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Photophysical Studies

Singh et al. (2013) conducted a study on the structure of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde using X-ray diffraction analysis. They explored its photophysical properties in various solvents, noting changes in emission spectra, extinction coefficients, and quantum yield. This research is significant for understanding the compound's behavior in different environments, especially for applications in spectroscopy and materials science (Singh et al., 2013).

Antimicrobial Activity

Hamed et al. (2020) synthesized derivatives of this compound and evaluated their antimicrobial efficacy. They found that the antimicrobial activity varied depending on the type of Schiff base moiety formed. This study contributes to the development of new antimicrobial agents (Hamed et al., 2020).

Anticancer Activity

Srour et al. (2018) investigated new derivatives of this compound for their anticancer activity. Their study revealed significant activity against various human cancer cell lines, indicating the potential of these compounds in cancer therapy (Srour et al., 2018).

Molecular Structure Analysis

Cuartas et al. (2017) examined the molecular structures and supramolecular assembly of reduced 3,4'-bipyrazoles derived from a simple pyrazole precursor like this compound. This research provides insights into the compound's structural behavior, which is vital for its application in material science and molecular engineering (Cuartas et al., 2017).

Synthesis of Novel Heterocycles

Baashen et al. (2017) used this compound as a precursor for synthesizing novel heterocycles. The study provides valuable information on creating new chemical entities with potential applications in drug development and chemical synthesis (Baashen et al., 2017).

Crystal Structure Determination

Xu and Shi (2011) focused on the synthesis of new pyrazole derivatives and determined the crystal structure of the title compound. Understanding the crystal structure is crucial for applications in crystallography and materials science (Xu & Shi, 2011).

Synthesis of Pyrazole-Based Heter

ocycles for Biological ActivitiesAbdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles using 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a compound similar to this compound. Their study evaluated the antimicrobial, anti-inflammatory, and analgesic activities of these compounds, contributing to the field of medicinal chemistry and drug development (Abdel-Wahab et al., 2012).

Reactions and Syntheses of Heteroanellated Compounds

Neidlein and Schröder (1992) explored the reactions of 4-Bromo-1,6-methano[10]annulene-3-carbaldehyde, a compound related to this compound, to synthesize 3,4-heteroanellated 1,6-Methano[10]annulenes. This research is crucial for understanding the chemical reactions and synthesis of complex organic compounds (Neidlein & Schröder, 1992).

Antioxidant and Anti-Inflammatory Activity

Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives and evaluated their antioxidant and anti-inflammatory activities. Their findings contribute to the search for new therapeutic agents with potential health benefits (Sudha et al., 2021).

Crystal Packing and Supramolecular Chains

Prasath et al. (2011) analyzed the crystal structure of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, studying the helical supramolecular chains in its crystal packing. This research is vital for applications in crystal engineering and design (Prasath et al., 2011).

Microwave-Assisted Synthesis and Biological Activity

Selvam et al. (2011) conducted a microwave-assisted synthesis of 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives. They evaluated these compounds for their anti-inflammatory and analgesic activities, demonstrating the compound's potential in drug discovery (Selvam et al., 2011).

Biochemical Analysis

Biochemical Properties

3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially alter nerve function. Additionally, this compound has been found to interact with reactive oxygen species (ROS), reducing oxidative stress in cells . The interactions between this compound and these biomolecules highlight its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Furthermore, it has been shown to affect cell signaling pathways related to apoptosis, leading to increased cell survival under stress conditions . These cellular effects underscore the potential of this compound as a modulator of cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of acetylcholinesterase, which occurs through the binding of the compound to the enzyme’s active site . This binding prevents the hydrolysis of acetylcholine, leading to an accumulation of the neurotransmitter in the synaptic cleft and prolonged nerve signal transmission. Additionally, this compound can scavenge reactive oxygen species, thereby reducing oxidative stress and protecting cells from damage . These molecular interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, maintaining its biochemical activity over extended periods . Prolonged exposure to environmental factors such as light and temperature can lead to degradation, reducing its efficacy . Understanding these temporal effects is essential for optimizing the use of this compound in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce oxidative stress in animal studies . At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of metabolites that can either retain or lose the biological activity of the parent compound. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution properties are essential for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the mitochondria, where it can exert its effects on cellular metabolism and oxidative stress . The targeting of this compound to specific subcellular compartments is mediated by targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

5-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBVFXKYORIJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354577
Record name 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-68-1
Record name 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350997-68-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What can you tell us about the structure of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde and how it relates to its potential anticancer activity?

A1: While specific spectroscopic data for this compound isn't provided in the abstracts, we can infer some structural information. The compound is a trisubstituted pyrazole, meaning it has three substituents attached to the core pyrazole ring. These are:

  • The position of these groups: The specific arrangement of the substituents around the pyrazole ring (1,3,4-trisubstituted) is likely crucial for its observed biological activity. [, ]

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